4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine
Description
Historical Context of Pyrrolo[2,3-b]pyridine-Thiazole Hybrid Compounds
The development of pyrrolo[2,3-b]pyridine-thiazole hybrid compounds represents a significant milestone in the evolution of heterocyclic chemistry, tracing its origins to early investigations of marine natural products and their synthetic analogues. The foundational research in this field emerged from studies of nortopsentin alkaloids, bis-indolyl compounds isolated from Mediterranean sponges that exhibited remarkable antitumor and antiviral activities. These marine-derived natural products, particularly nortopsentins A through C, demonstrated significant in vitro cytotoxicity against P388 cells with half-maximal inhibitory concentration values ranging from 4.5 to 20.7 micromolar, establishing the therapeutic potential of bis-heterocyclic scaffolds.
The transition from indole-based nortopsentin structures to pyrrolo[2,3-b]pyridine systems marked a crucial advancement in the field, as researchers recognized that replacing the imidazole ring spacer of natural nortopsentins with alternative heterocycles could enhance biological activity. This structural modification strategy led to the synthesis of thiazole-containing analogues that demonstrated remarkable antiproliferative activities, often achieving half-maximal inhibitory concentration values at submicromolar levels. The development of thiazolyl-bis-pyrrolo[2,3-b]pyridines through Hantzsch reactions between pyrrolo[2,3-b]pyridine-carbothioamides and bromoacetyl-pyrrolo[2,3-b]pyridines established efficient synthetic methodologies that enabled systematic structure-activity relationship studies.
Research conducted on thiazolyl-bis-pyrrolo[2,3-b]pyridines revealed their capacity to inhibit various cancer cell lines with half-maximal inhibitory concentration values in the micromolar to nanomolar range, demonstrating superior activity compared to conventional chemotherapeutic agents. The mechanism of action studies revealed that these compounds primarily function as cyclin-dependent kinase inhibitors, disrupting cell cycle progression and inducing apoptotic cell death. Subsequent investigations expanded the scope of pyrrolo[2,3-b]pyridine-thiazole hybrids to include substituted analogues bearing diverse functional groups, leading to the discovery of compounds with enhanced selectivity for specific kinase targets.
The synthesis of indolyl-thiazolyl-pyrrolo[2,3-c]pyridines further diversified the chemical space accessible through this approach, with compounds such as those described in recent research demonstrating broad-spectrum anticancer activity against multiple human tumor cell lines. These derivatives exhibited unique mechanisms of action, with some compounds inducing apoptosis through mitochondria-mediated pathways while others triggered autophagic cell death, providing alternative therapeutic strategies for cancer cells resistant to conventional apoptotic mechanisms. The historical development of these hybrid compounds has culminated in the current generation of highly optimized structures, including this compound, which incorporates lessons learned from decades of structure-activity relationship studies.
Structural Significance of Bromine Substitution in Heterocyclic Systems
The incorporation of bromine substituents in heterocyclic systems represents a sophisticated approach to modulating molecular properties and biological activities, with the halogen atom serving multiple crucial functions in compound design and optimization. Bromine substitution at the 5-position of the pyrrolo[2,3-b]pyridine core in this compound introduces significant electronic and steric effects that profoundly influence the compound's pharmacological profile. The electronegativity of bromine creates electron-withdrawing effects that alter the electron density distribution throughout the heterocyclic framework, enhancing the compound's ability to form specific interactions with target proteins.
The strategic positioning of the bromine atom enables the compound to undergo various chemical transformations through substitution reactions, where the bromine can be replaced with other functional groups using nucleophilic substitution reactions employing reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide. This synthetic versatility allows for the generation of extensive libraries of structurally related compounds for systematic structure-activity relationship studies, facilitating the optimization of biological activities through rational drug design approaches. Additionally, the bromine substituent can participate in coupling reactions such as Suzuki or Heck coupling processes, enabling the formation of more complex molecular architectures with enhanced therapeutic potential.
Research on halogen-induced controllable cyclizations has revealed that bromine atoms can direct regioselective intramolecular cyclization reactions, influencing the formation and stereoselectivity of cyclic products according to the size and electronic properties of the halogen substituent. These halogen-controlled transformations have proven particularly valuable in the synthesis of diverse heterocyclic scaffolds, where the bromine atom acts as both an activating group and a directing element in cyclization processes. The unique properties of bromine in promoting endo versus exo selective cyclizations have enabled chemists to access previously challenging molecular architectures with high stereochemical control.
The biological significance of bromine substitution extends beyond synthetic considerations to encompass direct effects on protein-ligand interactions and pharmacokinetic properties. Halogen bonding interactions, where the bromine atom acts as an electron acceptor in non-covalent interactions with electron-rich regions of target proteins, contribute significantly to binding affinity and selectivity. The size and polarizability of bromine enable optimal fit within protein binding pockets, particularly in kinase active sites where the halogen can form favorable contacts with amino acid residues. Furthermore, the presence of bromine often enhances metabolic stability by creating steric hindrance around susceptible sites, reducing the rate of enzymatic degradation and improving pharmacokinetic profiles.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C10H7BrN4S | |
| Molecular Weight | 295.16 g/mol | |
| IUPAC Name | 4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |
| InChI Key | MYCKAWVPBUXFGL-UHFFFAOYSA-N | |
| Primary Target | Fibroblast Growth Factor Receptors | |
| Mechanism | Kinase inhibition via active site binding | |
| Synthetic Route | Multi-step cyclization and condensation | |
| Key Substitution | Bromine at position 5 of pyrrolo[2,3-b]pyridine |
Properties
IUPAC Name |
4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN4S/c11-5-1-6-7(3-14-9(6)13-2-5)8-4-16-10(12)15-8/h1-4H,(H2,12,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCKAWVPBUXFGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C3=CSC(=N3)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis generally proceeds through two main stages: formation of the brominated pyrrolopyridine core and subsequent construction of the thiazole ring linked to this core.
Formation of the Pyrrolopyridine Core
- Starting Materials: Brominated pyrrole derivatives and pyridine derivatives.
- Reaction Type: Cyclization reactions to form the fused pyrrolopyridine system.
- Conditions: Typically involves heating under reflux with suitable catalysts or reagents that promote ring closure.
- Notes: The bromine atom is introduced on the pyrrole ring prior to cyclization to ensure regioselective bromination at the 5-position.
Thiazole Ring Formation
- Starting Materials: A thioamide derivative and a halogenated precursor (often a halogenated intermediate derived from the pyrrolopyridine core).
- Reaction Type: Condensation reaction to form the 1,3-thiazole ring.
- Conditions: Usually carried out under mild heating in the presence of a base or acid catalyst to facilitate ring closure.
- Notes: The amine group at the 2-position of the thiazole is introduced during this step.
Industrial Production Methods
Industrial synthesis optimizes the laboratory synthetic routes to improve yield, purity, and scalability:
- Catalytic Systems: Use of advanced catalysts to increase reaction efficiency and selectivity.
- Continuous Flow Reactors: Employed to enhance control over reaction parameters and improve throughput.
- Process Intensification: Techniques such as microwave-assisted synthesis or ultrasonic irradiation may be used to reduce reaction times and energy consumption.
- Purification: Crystallization and chromatographic methods are optimized for large-scale purification.
Chemical Reaction Analysis
The compound’s chemical reactivity allows for further functionalization or modification, which is useful for analog synthesis and biological activity tuning.
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Nucleophilic Substitution | Sodium hydride (NaH), Potassium carbonate (K2CO3), DMF solvent | Substitution of bromine with various nucleophiles |
| Oxidation | Hydrogen peroxide (H2O2), Potassium permanganate (KMnO4) | Oxidized derivatives modifying nitrogen/sulfur states |
| Reduction | Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4) | Reduced forms altering heterocyclic ring properties |
| Coupling Reactions | Suzuki or Heck coupling catalysts and conditions | Formation of biaryl or heteroaryl derivatives |
Detailed Research Findings on Preparation
- The pyrrolopyridine core synthesis is often achieved via cyclization between brominated pyrrole and pyridine derivatives, ensuring the bromine is positioned correctly for further functionalization.
- The thiazole ring is constructed through condensation of a thioamide with a halogenated intermediate, forming the 1,3-thiazol-2-amine moiety.
- Research into analogues of this compound, such as nortopsentin analogues with thiazole rings, shows that modifications on the heterocyclic rings can significantly affect biological activity, underscoring the importance of precise synthetic control during preparation.
- Studies indicate that synthetic routes involving five-membered heterocycles as spacers (like thiazole) in pyrrolopyridine frameworks are efficient and yield compounds with potent antiproliferative activity, validating the synthetic strategies employed for 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Materials | Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Cyclization | Brominated pyrrole + Pyridine | Heating, catalyst (e.g., acid/base) | Brominated pyrrolopyridine core |
| 2 | Condensation (Thiazole formation) | Thioamide + Halogenated pyrrolopyridine | Mild heating, base/acid catalyst | This compound |
Chemical Reactions Analysis
Types of Reactions
4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen and sulfur atoms in the thiazole ring.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer therapy.
Biological Studies: It is used in studies to understand its effects on cell proliferation, apoptosis, and migration, making it a valuable tool in cancer research.
Chemical Biology: The compound serves as a probe to study various biological pathways and molecular targets.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as FGFRs. By inhibiting these receptors, the compound can interfere with signaling pathways that regulate cell growth and survival, leading to the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Structural Analogs with Halogen Substitutions
Key Compounds :
Analysis :
Analogs with Alkoxy and Alkyl Substituents
Key Compounds :
Analysis :
- Methoxy Group : The methoxy substitution in the 4-position (C₉H₉N₅O) improves solubility but may reduce cellular permeability due to increased polarity .
- Methylation : Methylation at the 1-position (e.g., 3-Bromo-1-methyl-pyrrolopyridine) stabilizes the pyrrolopyridine core against oxidation, enhancing shelf-life for pharmaceutical intermediates .
Complex Heterocyclic Derivatives
Key Compounds :
Analysis :
- However, the thiazole ring in the target compound may confer distinct selectivity profiles compared to pyrimidine-based analogs.
- Clinical Candidates: AT-7519, a methoxy-substituted analog, inhibits CDK2 with nanomolar efficacy, suggesting that bromine in the target compound could modulate kinase selectivity .
Biological Activity
Overview
4-{5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL}-1,3-thiazol-2-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a brominated pyrrolopyridine core linked to a thiazole ring, making it an intriguing candidate for biological activity studies, particularly as a kinase inhibitor targeting fibroblast growth factor receptors (FGFRs) involved in various cellular processes such as proliferation and differentiation .
The primary mechanism of action for this compound involves the inhibition of FGFRs. By preventing the autophosphorylation of tyrosine residues in the cytoplasmic tail of these receptors, the compound disrupts downstream signaling pathways, including:
- RAS-MEK-ERK Pathway : Involved in cell proliferation and survival.
- PLCγ Pathway : Plays a role in cellular signaling and calcium mobilization.
- PI3K-Akt Pathway : Critical for cell growth and metabolism .
Targeted Biological Activities
The compound has been studied for its potential effects on:
- Cancer Therapy : As a kinase inhibitor, it shows promise in inhibiting tumor growth by targeting FGFRs.
- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory properties through COX-2 inhibition, suggesting potential parallels for this compound .
Research Findings
Recent studies have focused on the structure-activity relationships (SAR) of related compounds. For instance, derivatives with modifications at specific positions have shown enhanced biological activities. The following table summarizes some key findings related to similar compounds:
| Compound | IC50 (μM) | Target | Notes |
|---|---|---|---|
| Compound A | 0.04 ± 0.01 | COX-2 | Comparable to celecoxib |
| Compound B | 11.60 | Inflammation | Effective in vivo against edema |
| Compound C | 8.23 | Inflammation | Stronger COX-2 inhibition than COX-1 |
Case Studies
Several studies have highlighted the biological activity of related thiazole and pyrrolopyridine derivatives:
- Anti-cancer Activity : A study demonstrated that derivatives similar to this compound exhibited potent inhibitory effects on cancer cell lines by targeting FGFR signaling pathways .
- Inflammation Models : In vivo models using carrageenan-induced paw edema showed that certain derivatives significantly reduced inflammation markers compared to standard anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 4-{5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-YL}-1,3-thiazol-2-amine?
- Methodology :
- Step 1 : Start with 5-bromo-1H-pyrrolo[2,3-b]pyridine (CAS: 183208-35-7), a key precursor . Functionalize the pyrrolo-pyridine core at the 3-position via Suzuki-Miyaura coupling or nucleophilic substitution to introduce a thiazole moiety.
- Step 2 : Use 2-aminothiazole derivatives (e.g., 4-iodo-1,3-thiazol-2-amine ) for cross-coupling reactions. Optimize reaction conditions (e.g., Pd catalysts, ligands, solvents) to enhance yield .
- Validation : Confirm purity via HPLC (>95%) and structural integrity via H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. How can researchers characterize the crystal structure and conformational dynamics of this compound?
- Methodology :
- X-ray crystallography : Resolve the thiazole-pyrrolo-pyridine dihedral angle (e.g., ~36° in analogous thiazole derivatives ). Use software like SHELX for refinement.
- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to predict puckering parameters (Q, φ) for the pyrrolidine-like ring in derivatives .
- Spectroscopy : Assign IR peaks for N-H (thiazol-2-amine, ~3300 cm) and C-Br (pyrrolo-pyridine, ~550 cm) .
Advanced Research Questions
Q. How can contradictory bioactivity data across kinase inhibition assays be resolved?
- Case Study :
Assay standardization : Control ATP concentrations (e.g., 10–100 µM) and buffer pH (7.4) to minimize variability .
Structural analysis : Compare binding modes using molecular docking (e.g., AutoDock Vina) with analogs like 4-(4-methoxy-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine .
Data normalization : Use Z-factor scoring to distinguish true inhibition from noise .
Q. What computational approaches predict off-target interactions for this compound?
- Methodology :
- Pharmacophore modeling : Align with known kinase inhibitors (e.g., AT-7519 ) to identify shared features (e.g., hydrogen bond donors, hydrophobic pockets).
- Machine learning : Train models on ChEMBL bioactivity data for pyrrolo-pyridine derivatives to flag potential off-targets (e.g., JAK2, EGFR) .
- Validation : Validate predictions via SPR (surface plasmon resonance) binding assays .
Q. How can synthetic yields be improved for large-scale production while maintaining purity?
- Optimization Strategies :
- Catalyst screening : Test Pd(OAc)/XPhos vs. Buchwald-Hartwig conditions for C-N coupling .
- Solvent effects : Compare DMF (high polarity) vs. THF (low polarity) to minimize byproducts .
- Workflow : Use flow chemistry for continuous purification (e.g., scavenger resins for Pd removal) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
